Dichlorobis(triethylphosphine)palladium(II)
Overview
Description
Dichlorobis(triethylphosphine)palladium(II) is an organometallic compound with the chemical formula ([ (C_2H_5)_3P]_2PdCl_2). It is a palladium complex containing two triethylphosphine ligands and two chloride ions. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to facilitate the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Dichlorobis(triethylphosphine)palladium(II) primarily targets organic compounds that are involved in various chemical reactions. It acts as a catalyst, facilitating the transformation of these compounds .
Mode of Action
The mode of action of Dichlorobis(triethylphosphine)palladium(II) involves its interaction with the target compounds. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby accelerating the reaction rate .
Biochemical Pathways
Dichlorobis(triethylphosphine)palladium(II) affects several biochemical pathways. It is involved in various coupling reactions such as Suzuki, Sonogashira, and Stille coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Result of Action
The result of the action of Dichlorobis(triethylphosphine)palladium(II) is the formation of new organic compounds through the facilitation of carbon-carbon bond formation . This is crucial in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The action of Dichlorobis(triethylphosphine)palladium(II) can be influenced by various environmental factors. For instance, the presence of other substances in the reaction mixture can affect the efficiency of the catalyst . Additionally, factors such as temperature and pressure can also influence the reaction rate .
Biochemical Analysis
Biochemical Properties
Dichlorobis(triethylphosphine)palladium(II) is known to play a significant role in biochemical reactions. It is commonly used as a catalyst for the synthesis of conjugated polymers via Stille coupling . It is also applicable to other coupling reactions such as Suzuki and Sonogashira-coupling reactions
Cellular Effects
Given its role as a catalyst in biochemical reactions, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dichlorobis(triethylphosphine)palladium(II) is primarily related to its role as a catalyst in various biochemical reactions . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorobis(triethylphosphine)palladium(II) can be synthesized by reacting palladium(II) chloride with triethylphosphine in an appropriate solvent. The reaction typically proceeds as follows:
[ \text{PdCl}_2 + 2 \text{P(C}_2\text{H}_5)_3 \rightarrow [\text{PdCl}_2(\text{P(C}_2\text{H}_5)_3)_2] ]
The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of dichlorobis(triethylphosphine)palladium(II) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dichlorobis(triethylphosphine)palladium(II) is primarily involved in cross-coupling reactions, including:
Heck Reaction: Formation of carbon-carbon bonds between alkenes and aryl halides.
Suzuki Coupling: Coupling of aryl or vinyl boronic acids with aryl or vinyl halides.
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
Common Reagents and Conditions:
Heck Reaction: Typically uses aryl halides and alkenes in the presence of a base such as triethylamine.
Suzuki Coupling: Involves boronic acids and aryl halides with a base like potassium carbonate.
Sonogashira Coupling: Uses terminal alkynes and aryl halides with a copper co-catalyst and a base such as diisopropylamine.
Major Products: The major products of these reactions are the coupled organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Dichlorobis(triethylphosphine)palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Comparison with Similar Compounds
Dichlorobis(triphenylphosphine)palladium(II): Contains triphenylphosphine ligands instead of triethylphosphine.
Dichlorobis(tricyclohexylphosphine)palladium(II): Contains tricyclohexylphosphine ligands.
Uniqueness: Dichlorobis(triethylphosphine)palladium(II) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties influence its reactivity and selectivity in catalytic processes, making it suitable for specific applications where other palladium complexes may not be as effective .
Properties
IUPAC Name |
dichloropalladium;triethylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYNIEUXPCUIEL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456792 | |
Record name | Dichloropalladium--triethylphosphane (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28425-04-9 | |
Record name | Dichloropalladium--triethylphosphane (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorobis(triethylphosphine)palladium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Dichlorobis(triethylphosphine)palladium(II) in the reaction between photogenerated Dimethylsilylene and 1-Hexyne?
A: While the abstract provided doesn't explicitly detail the interaction mechanism, the presence of Dichlorobis(triethylphosphine)palladium(II) strongly suggests its role as a catalyst in the reaction between photogenerated Dimethylsilylene and 1-Hexyne []. This Palladium(II) complex is known for its ability to catalyze various organic reactions, particularly those involving silicon-carbon bond formation. Therefore, it's likely influencing the reaction pathway and product formation. Further investigation into the full article is needed to uncover the specifics of its catalytic role in this particular reaction.
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